3,4'-ISOPROPYLIDENEDIPHENOL - 1GM

Description

Contextualization within the Isomeric Landscape of Isopropylidenediphenols

The synthesis of the most common bisphenol, Bisphenol A (BPA), which is 4,4'-isopropylidenediphenol, often results in the formation of other isomers as byproducts. chemicalbook.comresearchgate.net The reaction involves the condensation of phenol (B47542) with acetone (B3395972), typically catalyzed by a strong acid. researchgate.net While the primary product is the p,p'-isomer (4,4'-isomer), the reaction conditions can lead to the creation of o,p'-isomer (2,4'-isomer) and o,o'-isomer as impurities. chemicalbook.com The formation of these isomers is influenced by factors such as temperature, with lower temperatures (below 70°C) favoring a higher yield of the p,p'-isomer. chemicalbook.com

The 3,4'-isopropylidenediphenol isomer is a distinct entity within this landscape. While industrial production aims to maximize the yield of 4,4'-isopropylidenediphenol, the presence of various isomers, including 3,4'- and 2,4'-isopropylidenediphenol, is a recognized aspect of the manufacturing process. acs.orgnih.gov These isomers are considered impurities in industrial-grade bisphenol A. nih.gov

Table 1: Isomers of Isopropylidenediphenol

| Isomer Name | Position of Hydroxyl Groups | Common Abbreviation |

|---|---|---|

| 4,4'-Isopropylidenediphenol | para, para' | p,p'-BPA |

| 2,4'-Isopropylidenediphenol | ortho, para' | o,p'-BPA |

| 3,4'-Isopropylidenediphenol | meta, para' | m,p'-BPA |

| 2,2'-Isopropylidenediphenol (B43008) | ortho, ortho' | o,o'-BPA |

Significance as a Research-Grade Chemical Entity

3,4'-Isopropylidenediphenol is available as a research-grade chemical, often supplied in small quantities for laboratory use. sigmaaldrich.comsigmaaldrich.com Its availability as a distinct analytical standard is crucial for a variety of research and analytical applications. High-purity reference materials are essential for the accurate identification and quantification of specific bisphenol isomers in environmental and biological samples. hpc-standards.com The use of such standards allows researchers to develop and validate analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise detection of different bisphenol isomers. dphen1.com

The study of individual isomers like 3,4'-isopropylidenediphenol is important for understanding the potential biological activities of commercial bisphenol A mixtures. Since industrial-grade BPA contains a variety of impurities, including different isomers, research into the properties of each component is necessary to fully assess the characteristics of the commercial product. nih.gov For instance, research has been conducted on the reaction of the 3,4-quinone of bisphenol A with DNA, highlighting the need to understand the reactivity of specific bisphenol derivatives. nih.gov The availability of pure 3,4'-isopropylidenediphenol as a reference material supports such detailed toxicological and mechanistic studies. hpc-standards.comaccustandard.com

Table 2: Chemical Identifiers for 3,4'-Isopropylidenediphenol

| Identifier | Value |

|---|---|

| CAS Number | 46765-25-7 sigmaaldrich.com |

| Molecular Formula | C15H16O2 sigmaaldrich.com |

| IUPAC Name | 3-[2-(4-hydroxyphenyl)propan-2-yl]phenol |

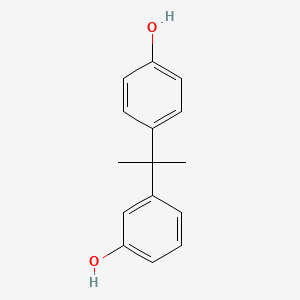

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-6-8-13(16)9-7-11)12-4-3-5-14(17)10-12/h3-10,16-17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXDUWYVZMVVQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350861 | |

| Record name | SBB057183 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46765-25-7 | |

| Record name | SBB057183 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4'-Isopropylidenediphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isomer Control in Bisphenol Production

General Principles of Bisphenol Synthesis via Phenol-Ketone Condensation

The foundational method for producing bisphenols is the acid-catalyzed condensation of a phenol (B47542) with a ketone. rsc.orgsigmaaldrich.com In the case of isopropylidenediphenols, this involves the reaction of phenol with acetone (B3395972). sigmaaldrich.com This electrophilic aromatic substitution reaction is typically facilitated by a strong acid catalyst, which protonates the carbonyl oxygen of the ketone, thereby activating the carbonyl carbon for electrophilic attack on the electron-rich phenol ring. europa.eu

The reaction theoretically requires a 2:1 molar ratio of phenol to acetone; however, to enhance the yield of the desired bisphenol product, an excess of phenol is commonly employed. google.com A variety of acid catalysts can be utilized, including strong mineral acids like hydrochloric acid and sulfuric acid, as well as solid acid catalysts such as sulfonated polystyrene resins cross-linked with divinylbenzene. rsc.orgnih.gov The use of solid acid catalysts, such as ion-exchange resins, has become widespread as they minimize corrosion issues associated with mineral acids and simplify catalyst recovery. sigmaaldrich.comgoogle.com

Reaction conditions, including temperature, play a crucial role in both the reaction rate and the selectivity towards the desired bisphenol product. Temperatures are often maintained below 70°C to suppress the formation of undesired isomeric byproducts. google.com The primary product of this condensation is a mixture of isomers, with the substitution pattern on the phenol rings being a key determinant of the final product's properties.

Exploration of Regioselective Synthesis Pathways for Isomeric Bisphenols

The condensation of phenol and acetone can result in three main isomers of isopropylidenediphenol: 4,4'-isopropylidenediphenol (p,p'-isomer or Bisphenol A), 2,4'-isopropylidenediphenol (o,p'-isomer), and 2,2'-isopropylidenediphenol (B43008) (o,o'-isomer). google.com The 3,4'-isopropylidenediphenol, the focus of this article, is an example of an o,p'-isomer. The regioselectivity of the reaction, which dictates the relative proportions of these isomers, is a significant challenge in bisphenol synthesis.

The formation of these isomers is governed by the electrophilic attack of the activated acetone at the ortho and para positions of the phenol molecule, as these positions are activated by the hydroxyl group. The para-position is generally favored due to reduced steric hindrance, leading to 4,4'-isopropylidenediphenol (BPA) being the major product in most commercial syntheses. google.com However, the ortho-position is also susceptible to attack, leading to the formation of o,p'-isomers like 3,4'-isopropylidenediphenol as a significant byproduct. google.comgoogle.com

The choice of catalyst and reaction conditions can influence the regioselectivity. For instance, the acid strength of the catalyst can affect the isomer ratio. echemi.com Studies have shown that different catalysts can lead to varying product distributions. For example, a comparative study using zeolites and cation-exchange resins demonstrated a strong influence of the catalyst on the total conversion of phenol and the distribution of bisphenol isomers and other byproducts. google.com The control of reaction temperature and the molar ratio of reactants are also critical parameters in managing the formation of different isomers. google.com

The following table, based on data from a study on bisphenol synthesis, illustrates the impact of different catalysts on the product distribution.

| Catalyst | Reaction Time (h) | Conversion of Phenol (wt %) | Product Distribution (wt %)* |

| Re-Y (Zeolite) | 5 | 1.08 | I: 59.26, II: 16.02 |

| 17 | 4.35 | I: 60.00, II: 19.08 | |

| 27 | 4.61 | I: 57.91, II: 19.10 | |

| H-mordenite (Zeolite) | 4 | 1.12 | I: 38.13, II: 28.59 |

| 16 | 2.52 | I: 37.42, II: 29.56 | |

| 27 | 2.88 | I: 36.80, II: 31.25 | |

| Amberlyst-15 (Cation-exchange resin) | 5 | 8.74 | I: 85.37 |

| 17 | 19.50 | I: 88.72 | |

| 27 | 20.14 | I: 89.57 |

*Product Distribution Key: I is bisphenol A (4,4'-isomer); II is 2,4'-isopropylidenediphenol (o,p'-isomer). Data adapted from Singh, 1992. google.com

Advanced Synthetic Routes for Specific Isomeric Purity

Achieving high isomeric purity is a primary objective in bisphenol production, particularly when the end application demands specific properties conferred by a single isomer. While much of the industrial focus has been on maximizing the purity of 4,4'-isopropylidenediphenol (BPA), there are synthetic strategies that can be employed to isolate or specifically synthesize isomers like 3,4'-isopropylidenediphenol.

One approach to obtaining a specific isomer is through the purification of the crude reaction mixture. Since 3,4'-isopropylidenediphenol is a common impurity in industrial-grade BPA, methods have been developed to remove it and other byproducts. rsc.org Crystallization is a key technique used for this purpose. The crude bisphenol-A can be purified by crystallization from an aqueous medium, followed by washing with an organic solvent like toluene (B28343) to remove impurities. echemi.com This process takes advantage of the different solubilities of the isomers to achieve separation.

For the targeted synthesis of 3,4'-isopropylidenediphenol, a multi-step approach involving protective groups can be employed. This strategy directs the condensation reaction to the desired positions on the phenol rings. A potential synthetic pathway involves:

Protection of Phenolic Groups: 3-Hydroxyphenol and 4-hydroxyphenol are independently protected, for example, by converting the hydroxyl groups to methoxy (B1213986) groups.

Condensation with Acetone: The protected phenols (3-methoxyphenol and 4-methoxyphenol) are then reacted with acetone in the presence of an acid catalyst. The methoxy groups direct the condensation to the desired 3- and 4'-positions, forming 3,4'-isopropylidenedianisole.

Deprotection: The final step involves the cleavage of the methoxy groups to yield 3,4'-isopropylidenediphenol.

This method, while more complex than direct condensation, offers a higher degree of control over the final isomeric product.

Post-Synthetic Modification Strategies for Bisphenol Derivatives

Once synthesized, 3,4'-isopropylidenediphenol, like other bisphenols, can undergo a variety of post-synthetic modifications to tailor its properties for specific applications. These modifications typically target the reactive phenolic hydroxyl groups.

A common modification is etherification . For example, bisphenols can be ethoxylated, reacting them with ethylene (B1197577) oxide to add polyether chains to the hydroxyl groups. This modification can alter the solubility, reactivity, and other physical properties of the molecule.

Another important modification is esterification . Bisphenols can be reacted with acyl chlorides or anhydrides to form esters. For instance, the reaction of bisphenols with acrylic acid or its derivatives can produce acrylate (B77674) esters. These acrylate-functionalized bisphenols can then be used as monomers in polymerization reactions to create cross-linked polymer networks with specific thermal and mechanical properties.

Furthermore, 3,4'-isopropylidenediphenol can serve as a monomer in the synthesis of various polymers, such as polycarbonates and epoxy resins, similar to its more common 4,4'-isomer. rsc.org The inclusion of the asymmetrically substituted 3,4'-isomer into a polymer backbone, in place of or in addition to the symmetrical 4,4'-isomer, can disrupt the polymer chain regularity, leading to changes in properties such as crystallinity, glass transition temperature, and solubility.

A more recent and novel modification strategy involves the reaction of O,O'-dimethyl bisphenol A with elemental sulfur in a process called "thiocracking." This process leads to the cleavage of the C-C σ-bond of the isopropylidene bridge, breaking the bisphenol down into monoaryl compounds. While this is a degradative modification, it highlights the potential for chemically transforming bisphenol structures into other valuable chemical feedstocks.

Advanced Analytical and Characterization Techniques for Isomeric Bisphenols

Spectroscopic Methods for Structural Elucidation of 3,4'-ISOPROPYLIDENEDIPHENOL

Spectroscopic methods are fundamental in determining the molecular structure of chemical compounds. For isomeric bisphenols, these techniques provide detailed information about the arrangement of atoms and functional groups, which is crucial for confirming the identity of a specific isomer like 3,4'-isopropylidenediphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural characterization of organic molecules, including the differentiation of isomers. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For bisphenol isomers, ¹H and ¹³C NMR are particularly informative.

The structural difference between 3,4'-isopropylidenediphenol and 4,4'-isopropylidenediphenol lies in the substitution pattern on the two phenyl rings. This difference results in distinct NMR spectra. In 4,4'-isopropylidenediphenol, the two phenyl rings are chemically equivalent due to molecular symmetry, leading to a simpler spectrum. In contrast, the asymmetrical nature of 3,4'-isopropylidenediphenol results in a more complex spectrum with a greater number of unique signals for the aromatic protons and carbons. The precise chemical shifts and coupling constants of the aromatic protons can be used to confirm the 1,3 and 1,4 substitution patterns on the two rings. Furthermore, NMR can be used to assess the isomeric purity of a sample by detecting the presence of other isomers as impurities. nih.gov

Table 1: Hypothetical ¹H NMR Data for 3,4'-Isopropylidenediphenol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.10 | d | 2H | Protons ortho to hydroxyl on 4'-substituted ring |

| 6.95 | m | 1H | Proton para to hydroxyl on 3-substituted ring |

| 6.80 | d | 2H | Protons meta to hydroxyl on 4'-substituted ring |

| 6.70 | m | 2H | Protons ortho and para to isopropylidene on 3-substituted ring |

| 6.60 | s | 1H | Proton between hydroxyl and isopropylidene on 3-substituted ring |

| 4.85 | s | 1H | Phenolic OH |

| 4.80 | s | 1H | Phenolic OH |

| 1.65 | s | 6H | Isopropylidene methyl protons |

Note: This table is a hypothetical representation and actual values may vary based on solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. biomedscidirect.com The FTIR spectrum of 3,4'-isopropylidenediphenol would exhibit characteristic absorption bands corresponding to its key functional groups. researchgate.net

The most prominent features in the FTIR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the phenolic hydroxyl groups. The C-H stretching vibrations of the aromatic rings and the isopropylidene methyl groups would appear in the 2850-3100 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings would give rise to several sharp bands in the 1400-1600 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings would be observed in the fingerprint region (below 1400 cm⁻¹), and the specific pattern of these bands can provide further evidence for the 1,3 and 1,4-disubstitution pattern. instanano.comgsconlinepress.com The C-O stretching of the phenol (B47542) groups would be visible around 1200-1260 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for 3,4'-Isopropylidenediphenol

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3200-3600 | Phenolic O-H | Stretching |

| 2850-3100 | Aromatic & Aliphatic C-H | Stretching |

| 1500-1600 | Aromatic C=C | Stretching |

| 1400-1500 | C-H | Bending (Isopropyl) |

| 1150-1300 | C-O | Stretching (Phenol) |

| 800-900 | C-H | Out-of-plane Bending (Aromatic) |

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating complex mixtures and quantifying the individual components. For bisphenol analysis, gas and liquid chromatography are the most widely used methods.

Gas Chromatography-Mass Spectrometry (GC-MS) in Bisphenol Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. researchgate.net For bisphenols, a derivatization step, typically silylation, is often required to increase their volatility and thermal stability. nih.gov GC-MS allows for the separation of bisphenol isomers based on their different boiling points and interactions with the chromatographic column. nih.gov The mass spectrometer then provides structural information based on the fragmentation pattern of the ionized molecules, enabling their identification. GC-MS is particularly useful for the quantitative analysis of bisphenols at trace levels in various matrices. unam.mxdatapdf.com

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation and quantification of non-volatile compounds like bisphenols. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is the most common mode for bisphenol analysis. The separation of isomers is achieved based on their differential partitioning between the stationary and mobile phases. nih.gov

HPLC is extensively used for impurity profiling of pharmaceutical substances and other chemicals. researchgate.netmedwinpublishers.comchromatographyonline.com In the context of 3,4'-isopropylidenediphenol, HPLC can be used to separate it from its 4,4'- and 2,4'- isomers, as well as from other related impurities that may be present from the synthesis process. By using a suitable detector, such as a UV or fluorescence detector, the concentration of each separated component can be accurately determined. nih.gov

Table 3: Typical HPLC Parameters for Bisphenol Isomer Separation

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm or Fluorescence (Excitation: 275 nm, Emission: 305 nm) |

| Injection Volume | 20 µL |

Advanced Mass Spectrometry Approaches for Isomer Differentiation

While conventional mass spectrometry coupled with chromatography can distinguish many isomers, advanced MS techniques offer enhanced capabilities for differentiating structurally similar compounds. Techniques such as tandem mass spectrometry (MS/MS) provide more detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions. sciex.com The fragmentation patterns of bisphenol isomers can differ, allowing for their specific identification even when they co-elute chromatographically.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements, which can help in confirming the elemental composition of the parent and fragment ions. dphen1.com Ion mobility spectrometry-mass spectrometry (IMS-MS) is another advanced technique that separates ions based on their size, shape, and charge in the gas phase. This additional dimension of separation can resolve isomers that are difficult to separate by chromatography alone.

Computational and Theoretical Investigations of 3,4 Isopropylidenediphenol

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum-mechanical method for calculating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules like bisphenols. nih.gov DFT studies on bisphenol systems are used to calculate optimized geometrical parameters, vibrational frequencies, and electronic properties. researchgate.net

In a typical DFT study on a bisphenol molecule, the process involves:

Geometry Optimization: Finding the lowest energy, and therefore most stable, three-dimensional arrangement of the atoms. For bisphenols, this includes determining the torsion angles of the phenyl rings.

Frequency Calculations: These calculations confirm that the optimized structure is a true energy minimum and are used to predict the molecule's infrared (IR) and Raman spectra. researchgate.net

Electronic Property Calculation: Determining properties such as the distribution of electric charge, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. nih.gov

The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) are critical for the accuracy of the results. researchgate.netepstem.net For instance, studies on bisphenol A (BPA) have utilized the B3LYP/6-311++G(d,p) level of theory to achieve results that show excellent agreement with experimental spectroscopic data. researchgate.net While specific DFT studies on 3,4'-isopropylidenediphenol are less common than for its 4,4' isomer, the same theoretical approaches are directly applicable to determine its unique structural and electronic characteristics.

Table 1: Example Parameters for DFT Calculations on Bisphenol Systems

| Parameter | Description | Typical Methods/Basis Sets |

|---|---|---|

| Method | The quantum chemical method used for the calculation. | Density Functional Theory (DFT) |

| Functional | The approximation used to describe the exchange-correlation energy in DFT. | B3LYP, PBE, M06-2X researchgate.netnih.gov |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. | 6-31G(d,p), 6-311++G(d,p), TZVP researchgate.netnih.govepstem.net |

| Task | The type of calculation being performed. | Geometry Optimization, Frequency Calculation, Energy Calculation |

| Solvation Model | An optional model to simulate the effects of a solvent. | Langevin Dipoles Solvation Model nih.gov |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool derived from quantum chemical calculations that maps the electrostatic potential onto the electron density surface of a molecule. researcher.lifechemrxiv.org It provides a visual representation of the charge distribution, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For bisphenol isomers, the MEP surface highlights key features:

Negative Regions: The most negative potential is concentrated around the oxygen atoms of the hydroxyl (-OH) groups, indicating their role as hydrogen bond acceptors. researchgate.net

Positive Regions: The hydrogen atoms of the hydroxyl groups are regions of positive potential, making them hydrogen bond donors.

Aromatic Rings: The faces of the phenyl rings typically show a moderately negative potential due to the delocalized π-electrons.

Analysis of the MEP surface is crucial for understanding and predicting non-covalent interactions, such as how a bisphenol molecule might dock into the active site of a biological receptor. researcher.life The specific arrangement of the hydroxyl groups in 3,4'-isopropylidenediphenol, compared to the symmetric 4,4'-isomer, results in an asymmetric MEP surface, which can lead to different binding orientations and affinities with target proteins.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and interactions of bisphenols in a simulated environment (e.g., in water or a lipid bilayer). nih.gov

For bisphenol systems, MD simulations are used to:

Explore Conformational Space: The phenyl rings in bisphenols can rotate around the single bonds connecting them to the isopropylidene bridge. MD simulations can explore the different accessible rotational conformations and the energy barriers between them. dtic.milacs.org

Analyze Binding Mechanisms: Simulations can model the process of a bisphenol molecule binding to a receptor, such as the androgen or estrogen receptor. nih.govacs.org These studies can identify the key interactions (like hydrogen bonds and hydrophobic interactions) that stabilize the bound complex and explain the endocrine-disrupting activity of some bisphenols. nih.gov

Understand Environmental Fate: MD simulations can be used to study the interaction of bisphenols with environmental components, such as their adsorption onto surfaces. nih.gov

For example, MD simulations have shown that bisphenol A can bind to nuclear receptors, a process driven by hydrogen bonding and hydrophobic interactions. nih.gov Such simulations could be applied to 3,4'-isopropylidenediphenol to understand how its asymmetric structure affects its binding mode and potential biological activity compared to other isomers.

Structure-Property Relationship Predictions for Isomeric Bisphenols

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties and activities of chemicals based on their molecular structure. researchgate.net These models are essential for designing new chemicals with desired properties and for assessing the potential risks of existing ones without extensive experimental testing. researchgate.netrsc.org

For isomeric bisphenols, the position of the hydroxyl groups is a key structural feature that dictates their properties. The difference between 3,4'-isopropylidenediphenol and 4,4'-isopropylidenediphenol (BPA) leads to variations in:

Symmetry and Polarity: The 4,4'- isomer is highly symmetrical, while the 3,4'- isomer is asymmetrical, resulting in a different dipole moment and polarity.

Reactivity: The electronic environment of the phenol (B47542) rings differs between isomers, which can affect their chemical reactivity, for instance, in polymerization reactions or metabolic processes. nih.gov

Biological Activity: The precise geometry and ability to form hydrogen bonds determine how well a molecule fits into a biological receptor. The asymmetric structure of 3,4'-isopropylidenediphenol is expected to result in a different binding affinity and endocrine activity profile compared to the well-studied 4,4'-isomer. researchgate.netrsc.org

By developing QSPR models, researchers can correlate structural descriptors (e.g., molecular weight, surface area, electronic properties from DFT) with experimental data to predict properties for un-tested isomers like 3,4'-isopropylidenediphenol. researchgate.net

Table 2: Comparison of Isomeric Bisphenols

| Compound Name | Structure | Key Structural Feature | Predicted Property Variation |

|---|---|---|---|

| 4,4'-Isopropylidenediphenol (Bisphenol A) | Symmetrical | Symmetrical positioning of -OH groups. | Can form specific, often stronger, bidentate hydrogen bonds in appropriately spaced binding sites. |

| 3,4'-Isopropylidenediphenol | Asymmetrical | Asymmetrical positioning of -OH groups. | Leads to a different molecular dipole moment and potentially altered binding geometry and affinity with receptors compared to the 4,4'- isomer. |

| 2,4'-Isopropylidenediphenol | Asymmetrical | Asymmetrical positioning of -OH groups with one in the ortho position. | Steric hindrance from the ortho -OH group can significantly alter conformational preferences and receptor interactions. |

Polymer Science and Materials Research Incorporating 3,4 Isopropylidenediphenol

Utilization as a Monomer in Polymeric Resin Systems

The distinct arrangement of the hydroxyl groups in 3,4'-isopropylidenediphenol makes it a compelling monomer for creating polymers with potentially different characteristics compared to those derived from its symmetrical counterpart, BPA. Researchers have explored its use in several key polymer systems.

Potential in Polycarbonate Synthesis via Polycondensation Techniques

Polycarbonates are a significant class of engineering thermoplastics, traditionally synthesized from bisphenol A and a carbonyl source like phosgene (B1210022) or diphenyl carbonate through a polycondensation reaction. uwb.edu.pl The synthesis involves the reaction of the dihydroxy aryl compound with a diaryl carbonate, leading to the formation of polycarbonate oligomers and eventually high molecular weight polymers with the removal of a monohydroxy aryl component. google.com

The incorporation of 3,4'-isopropylidenediphenol into polycarbonate chains introduces asymmetry, which can disrupt the regular packing of polymer chains. This disruption can influence the material's physical properties, such as its glass transition temperature (Tg), solubility, and optical clarity. While extensive research has focused on BPA-based polycarbonates, the use of its isomers like 3,4'-isopropylidenediphenol offers a pathway to tailor polycarbonate properties for specific applications. google.com The polycondensation process, whether through interfacial or melt transesterification methods, is adaptable for the inclusion of this asymmetric bisphenol. uwb.edu.plbuffalo.edumdpi.com

Table 1: Comparison of Potential Monomers for Polycarbonate Synthesis

| Monomer | Symmetry | Potential Impact on Polymer Properties |

| 4,4'-Isopropylidenediphenol (BPA) | Symmetrical | High Tg, good mechanical strength, potential for crystallinity. google.com |

| 3,4'-Isopropylidenediphenol | Asymmetrical | Potentially lower Tg, increased solubility, and altered optical properties due to disrupted chain packing. |

| Bisphenol AF | Symmetrical | Increased Tg compared to BPA, good solubility. researchgate.net |

This table provides a generalized comparison based on structural principles. Actual properties can vary based on polymerization conditions and copolymer composition.

Exploration in Epoxy Resin Formulations

Epoxy resins are versatile thermosetting polymers widely used in coatings, adhesives, and composites. nih.gov They are typically formed by the reaction of a di-epoxide, often the diglycidyl ether of bisphenol A (DGEBPA), with a curing agent or hardener. resinandmore.co.nzvanderbend.nl The synthesis of the epoxy resin precursor involves the reaction of a bisphenol with epichlorohydrin. vanderbend.nl

The use of 3,4'-isopropylidenediphenol in place of or in combination with 4,4'-isopropylidenediphenol to create epoxy resins can lead to materials with modified properties. The asymmetry of the 3,4'-isomer can affect the cross-linking density and the network structure of the cured epoxy. This, in turn, can influence the mechanical properties, thermal stability, and chemical resistance of the final thermoset. Research into macromolecular aromatic epoxy resins has demonstrated the potential to create effective anticorrosive materials. researchgate.net The formulation with different isomers can impact the final performance characteristics of these coatings. researchgate.netolinepoxy.com

Application in Polybenzoxazole and Polysulfone Synthesis

Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal and oxidative stability. kpi.uanasa.gov The synthesis of PBOs often involves the polycondensation of bis(o-aminophenol)s with dicarboxylic acids or their derivatives, followed by thermal or acid-catalyzed cyclodehydration. kpi.uanasa.gov While much of the research has utilized symmetric bisphenols as starting materials for the bis(o-aminophenol) monomers, the incorporation of an asymmetric structure like 3,4'-isopropylidenediphenol could lead to PBOs with enhanced processability. The introduction of asymmetry can disrupt the rigid-rod nature of the polymer backbone, potentially improving solubility in organic solvents without significantly compromising thermal stability. kpi.uarsc.org

Polysulfones (PSU) are another family of high-temperature engineering thermoplastics recognized for their toughness and stability. wikipedia.org The synthesis of polysulfones typically involves the nucleophilic aromatic substitution reaction between a diphenoxide and an activated aromatic dihalide, such as bis(4-chlorophenyl)sulfone. wikipedia.orgmdpi.com The properties of polysulfones are directly related to the structure of the bisphenol used. The use of 3,4'-isopropylidenediphenol would introduce an irregularity into the polymer chain, which could affect the glass transition temperature, mechanical strength, and solvent resistance of the resulting polysulfone. wikipedia.orgnih.gov Research into eco-friendly polysulfone synthesis is exploring lignin-based monomers to replace petroleum-derived compounds like BPA. asu.edu

Functionalization and Derivatization for Enhanced Material Performance

The chemical structure of 3,4'-isopropylidenediphenol, with its two hydroxyl groups and aromatic rings, offers multiple sites for functionalization and derivatization. These modifications can be employed to enhance specific properties of the resulting polymers or to introduce novel functionalities.

Functionalization can be achieved through various chemical reactions, including:

Substitution reactions on the aromatic rings, such as halogenation, nitration, or sulfonation, can alter the electronic properties and reactivity of the monomer.

Etherification or esterification of the hydroxyl groups can be used to introduce different functional groups, leading to polymers with tailored solubility, reactivity, or compatibility with other materials.

The introduction of bulky side groups can increase the free volume within the polymer matrix, potentially enhancing properties like gas permeability.

For instance, the surface functionalization of filler materials with molecules that can covalently bond with the polymer matrix is a common strategy to improve the performance of nanocomposites. northumbria.ac.uk Similarly, the functionalization of the 3,4'-isopropylidenediphenol monomer itself could lead to improved interfacial adhesion in composite materials. The introduction of specific functional groups, such as amino groups, has been shown to be effective in enhancing the performance of materials in applications like lithium-sulfur batteries by improving conductivity and binding with polysulfides. mdpi.com

Structure-Property Relationships in Novel Polymeric Architectures derived from Isomeric Bisphenols

The relationship between the molecular structure of a polymer and its macroscopic properties is a fundamental concept in materials science. mdpi.com The use of isomeric bisphenols, such as 3,4'-isopropylidenediphenol, provides a powerful tool for investigating and understanding these relationships.

The key structural feature of 3,4'-isopropylidenediphenol is its asymmetry, which contrasts with the C2 symmetry of 4,4'-isopropylidenediphenol. This seemingly subtle difference can have profound effects on the resulting polymer's architecture and, consequently, its properties.

Table 2: Influence of Isomeric Structure on Polymer Properties

| Property | Influence of 4,4'-Isomer (Symmetric) | Potential Influence of 3,4'-Isomer (Asymmetric) |

| Crystallinity | More regular chain packing can lead to semi-crystalline domains. kpi.ua | Disrupted chain packing generally leads to amorphous materials. |

| Glass Transition Temp. (Tg) | Generally higher due to more efficient chain packing and intermolecular forces. researchgate.net | May be lower due to less efficient packing and increased free volume. |

| Solubility | Often lower due to stronger intermolecular interactions in the solid state. kpi.ua | Generally higher as the irregular structure hinders crystal lattice formation. rsc.org |

| Mechanical Properties | Can exhibit high modulus and strength, especially in crystalline or highly oriented forms. google.com | May exhibit increased toughness and flexibility due to less rigid chain arrangements. |

Research on other isomeric systems, such as those based on bisphenol F, has shown that the substitution pattern (2,2', 2,4', or 4,4') has a significant effect on the polymerization rate and the thermal properties of the resulting polymers. researchgate.net For instance, in some benzoxazine (B1645224) systems, the 2,2'-isomer exhibited higher thermal stability and Tg than the 2,4'- and 4,4'-isomers, which is attributed to better packing and higher crosslink density. researchgate.net This highlights that the influence of isomerism can be complex and dependent on the specific polymer system.

By systematically studying polymers derived from 3,4'-isopropylidenediphenol and comparing them to their counterparts made from 4,4'- and even 2,4'-isomers, researchers can gain valuable insights into how chain symmetry, or lack thereof, dictates the final performance characteristics of advanced polymeric materials. This understanding is crucial for the rational design of new polymers with tailored properties for a wide range of applications.

Chemical Degradation and Transformation Mechanisms of Isomeric Bisphenols

Mechanistic Studies of Abiotic Degradation Pathways

Abiotic degradation of bisphenol isomers is primarily achieved through photolytic, oxidative, and catalytic methods. These processes rely on the generation of highly reactive species that attack the molecular structure of the bisphenol.

Photolytic and oxidative processes are key pathways for the degradation of bisphenols in aquatic environments. These methods often fall under the category of Advanced Oxidation Processes (AOPs), which are characterized by the in-situ generation of powerful chemical oxidants. nih.gov

Direct photolysis, the degradation of a chemical by direct absorption of light, is generally a slow process for bisphenols. nih.gov However, its efficiency can be significantly enhanced in the presence of dissolved organic matter (DOM) in natural waters. epa.gov AOPs are much more effective, utilizing strong oxidizing agents. The UV/H₂O₂ process, for example, combines ultraviolet light with hydrogen peroxide to generate hydroxyl radicals (•OH), which are highly effective at degrading bisphenols. nih.gov Studies show that this combination can significantly remove the parent compound from water. nih.gov

Oxidative degradation can also be initiated by other reactive species, such as sulfate (B86663) radicals (SO₄•⁻), which are generated from persulfate (PS) or peroxymonosulfate (B1194676) (PMS). nih.govnih.gov The Fenton reaction (Fe²⁺ + H₂O₂) and related processes like UV/Fenton are also employed to produce hydroxyl radicals for bisphenol degradation. nih.gov The UV/Fenton system demonstrates higher efficiency due to the photochemical reduction of Fe³⁺ back to Fe²⁺, which sustains the catalytic cycle. nih.gov The primary reactive species responsible for degradation in photocatalytic systems have been identified as superoxide (B77818) radicals and photogenerated holes. nih.gov

Catalytic methods are employed to accelerate the degradation of bisphenols, often by enhancing the production of reactive radicals.

Ultrasound-Assisted Degradation: Sonolysis, or degradation using ultrasound, operates through the phenomenon of acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. mdpi.compreprints.org This collapse generates localized hot spots with extremely high temperatures (up to 5000 K) and pressures, leading to the thermal decomposition of water molecules into highly reactive hydroxyl (•OH), hydrogen (H•), and hydroperoxide (HO₂•) radicals. mdpi.compreprints.org These radicals then attack and degrade the organic pollutants. preprints.org The efficiency of ultrasonic degradation is influenced by factors such as frequency and power, with higher frequencies in the 300-500 kHz range being particularly effective. preprints.org The process can be further enhanced by the addition of chemical agents like persulfate, which introduces sulfate radicals (•SO₄⁻) into the system. mdpi.com

Catalytic Oxidation: Catalytic Wet Air Oxidation (CWAO) is an advanced oxidation process that has proven highly efficient for removing bisphenols from water. nih.govacs.org This technique involves the use of a catalyst to enable the oxidation of organic compounds in water at elevated temperatures and pressures. acs.org Catalysts such as those based on titanate nanotubes have been shown to achieve nearly complete removal of BPA at very short residence times. acs.org Similarly, ruthenium supported on titania (Ru/TiO₂) catalysts can achieve complete BPA removal and over 96% removal of total organic carbon (TOC) at temperatures of 200°C and above. acs.org

Photocatalysis is another effective method, where a semiconductor catalyst (like TiO₂ or g-C₃N₄) is activated by light to generate electron-hole pairs, which in turn produce reactive oxygen species. nih.govacs.org Magnetite (Fe₃O₄) has also been utilized as a versatile catalyst, both for activating persulfate in Fenton-like reactions and as a photocatalyst for reductive degradation. nih.govnih.govmdpi.com

Table 1: Comparison of Catalytic Degradation Methods for Bisphenol A

| Degradation Method | Catalyst/System | Efficiency | Reference |

|---|---|---|---|

| Ultrasound | 580-864 kHz, 50W | Up to 23% degradation in 15 min | mdpi.com |

| Ultrasound + CCl₄ | 580-864 kHz, 50W | Up to 70% degradation | mdpi.com |

| CWAO | Titanate Nanotubes | >99% BPA removal | acs.org |

| CWAO | Ru/TiO₂ | Complete BPA removal, >96% TOC removal (at ≥200°C) | acs.org |

| Fenton-like | MnFe₂O₄-CGP + H₂O₂ | 100% degradation in 60 min | nih.gov |

| Photocatalysis | g-C₃N₄ + Persulfate | 100% degradation in 90 min (visible light) | nih.gov |

Identification and Characterization of Degradation Products and Intermediates

The degradation of bisphenols proceeds through the formation of numerous intermediate compounds before, ideally, complete mineralization. noaa.gov The identification of these products is critical, as some may be more toxic than the original compound. acs.orgnih.gov

During oxidative degradation, the initial attack by hydroxyl radicals often leads to the formation of hydroxylated derivatives, such as monohydroxylated and dihydroxylated bisphenol A. preprints.org Subsequent reactions can cause the cleavage of the isopropylidene bridge, resulting in smaller aromatic compounds and aliphatic acids. ethz.ch Common identified intermediates from various AOPs include:

Hydroquinone nih.gov

4-Isopropylphenol acs.orgnih.gov

p-Hydroxyacetophenone acs.org

Acetic acid acs.org

Formic acid acs.org

In photocatalytic processes, the initial reaction can involve the cleavage between one of the phenol rings and the central isopropyl group. nih.gov For halogenated bisphenols, such as tetrabromobisphenol A (TBBPA), degradation pathways often involve de-bromination, hydroxylation, and demethylation. nih.gov Studies comparing the cytotoxicity of BPA and its degradation products have shown that hydroquinone, for instance, can induce a higher level of reactive oxygen and nitrogen species (RONS) and exhibit greater cytotoxicity in human erythrocytes than the parent BPA compound. nih.gov

Kinetics of Chemical Transformation in Diverse Media

The rate of bisphenol degradation typically follows pseudo-first-order kinetics in various advanced oxidation processes. mdpi.comnih.govnih.gov The reaction kinetics are highly dependent on a range of experimental conditions.

Key Factors Influencing Degradation Kinetics:

pH: The pH of the solution is a critical parameter. For instance, Fenton and Fenton-like systems using iron-based catalysts generally show the highest degradation rates under acidic conditions (pH 3-5). nih.govnih.govmdpi.com This is because an acidic environment keeps iron ions soluble and catalytically active. mdpi.com

Oxidant and Catalyst Concentration: The degradation rate generally increases with higher concentrations of the oxidant (e.g., H₂O₂, persulfate) and the catalyst. preprints.orgnih.gov However, an excess of these reagents can sometimes have a scavenging effect on the reactive radicals, leading to a decrease in the degradation rate beyond an optimal concentration.

Temperature: Elevated temperatures typically enhance the reaction rate, consistent with the principles of chemical kinetics. mdpi.com In processes like CWAO or heat-activated persulfate systems, higher temperatures lead to more effective degradation. mdpi.comnih.gov

Initial Contaminant Concentration: The initial concentration of the bisphenol can also influence the observed kinetic rate constant. nih.gov

Table 2: Kinetic Parameters for Bisphenol A Degradation in Different Systems

| System | Kinetic Model | Rate Constant (k) | Optimal Conditions | Reference |

|---|---|---|---|---|

| MnFe₂O₄-CGP/H₂O₂ | First-order | 0.1121 min⁻¹ | pH = 5 | nih.gov |

| g-C₃N₄/Persulfate | First-order | 0.0140 min⁻¹ | pH < 7 | nih.gov |

| Fe(0)/Persulfate | Pseudo first-order | 0.02818 (mg/L)⁻¹min⁻¹ | pH = 5 | mdpi.com |

| Fe₃O₄/Persulfate | - | - | pH = 4.9 | mdpi.com |

Future Directions in 3,4 Isopropylidenediphenol Research

Comprehensive Characterization and Database Development for the Isomer

A foundational pillar for future research is the exhaustive characterization of 3,4'-isopropylidenediphenol. Currently, it is considered a rare chemical compound, with suppliers noting that comprehensive analytical data is not always collected. sigmaaldrich.com This scarcity of public data hinders advanced research and risk assessment. Future efforts must prioritize generating a complete spectroscopic and physicochemical profile.

Detailed characterization would involve a suite of analytical techniques to create a robust data package. This includes, but is not limited to, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and advanced 2D techniques), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry to confirm its molecular structure and purity. Physicochemical properties such as melting point, boiling point, solubility in various solvents, and the octanol-water partition coefficient (logP) are also critical for understanding its environmental fate and potential applications.

Furthermore, the creation of a dedicated, open-access database for bisphenol isomers, including 3,4'-isopropylidenediphenol, would be invaluable. Such a database should compile not only the raw characterization data but also predicted properties from computational models and any available toxicological or activity data. This resource would serve as a critical tool for researchers in materials science, toxicology, and synthetic chemistry, facilitating comparative studies and the design of new molecules. nih.gov

Table 1: Proposed Comprehensive Characterization Data for 3,4'-Isopropylidenediphenol

| Property Category | Specific Data Point | Purpose |

| Structural Identity | ¹H NMR, ¹³C NMR Spectra | Confirms atom connectivity and chemical environment. |

| High-Resolution Mass Spectrometry | Determines exact molecular weight and formula. | |

| FT-IR Spectrum | Identifies functional groups (e.g., O-H, C-O). | |

| X-ray Crystallography | Provides definitive 3D molecular structure. nih.gov | |

| Physicochemical | Melting Point | Defines purity and solid-state behavior. |

| Solubility Profile | Informs processing and application conditions. | |

| Octanol-Water Partition Coefficient (logP) | Predicts environmental partitioning and bioaccumulation potential. | |

| Purity | HPLC/GC-MS Analysis | Quantifies the isomer's purity and identifies trace impurities. researchgate.net |

Development of Targeted and Efficient Regioselective Synthesis Protocols

The industrial synthesis of bisphenol A typically involves the acid-catalyzed condensation of phenol (B47542) with acetone (B3395972), which predominantly yields the 4,4'-isomer but also produces the 3,4'-(o,p') and 2,2'-(o,o') isomers as impurities. researchgate.net The isolation of pure 3,4'-isopropylidenediphenol from this mixture is challenging and inefficient. Therefore, a significant area for future research is the development of targeted and efficient regioselective synthesis protocols.

The goal is to devise synthetic routes that exclusively or primarily yield the 3,4'-isomer, bypassing the formation of other isomers. This research could draw inspiration from methodologies developed for other classes of molecules where controlling regiochemistry is crucial. nih.govnih.govrsc.org Strategies to explore include:

Orthogonal Protecting Groups: Utilizing protecting groups on one of the phenol reactants to direct the condensation to a specific position.

Specialized Catalysts: Investigating novel acid or enzyme catalysts that can sterically or electronically favor the formation of the o,p'-linkage.

Multi-step, Controlled Reactions: Designing reaction sequences where the key bond formations are controlled at each step, rather than a one-pot condensation. For example, methods involving the 2 + 3 cycloaddition of specific precursors could offer high regioselectivity. nih.gov

Success in this area would not only make high-purity 3,4'-isopropylidenediphenol more accessible for research and potential applications but also contribute to greener chemistry by improving atom economy and reducing the need for extensive purification. rsc.org

Exploration of Niche Applications in Specialty Materials and Advanced Chemical Synthesis

With the potential for a reliable supply via regioselective synthesis, research can pivot to exploring niche applications for 3,4'-isopropylidenediphenol. Its asymmetric structure, contrasting with the C2 symmetry of the 4,4'-isomer, is expected to impart unique properties to polymers and other materials.

In specialty materials , 3,4'-isopropylidenediphenol could serve as a monomer for creating novel polycarbonates, polyesters, and epoxy resins. The irregular polymer chain resulting from the asymmetric monomer could disrupt chain packing, leading to materials with:

Lower crystallinity and higher transparency.

Altered glass transition temperatures (Tg) and mechanical properties (e.g., flexibility, impact resistance). acs.org

Different solubility characteristics.

In advanced chemical synthesis , its distinct substitution pattern makes it a valuable building block. The two non-equivalent phenolic hydroxyl groups can be selectively functionalized, opening pathways to complex molecules such as asymmetric ligands for catalysis or novel pharmaceutical intermediates. It can also be a starting material for creating unique derivatives, such as specialized flame retardants or antioxidants. researchgate.net

Comparative Academic Studies with Other Bisphenol Isomers to Elucidate Structure-Activity Distinctions

A crucial avenue of future research is the direct comparative study of 3,4'-isopropylidenediphenol against other bisphenol isomers, primarily 4,4'-BPA and 2,4'-BPA. Such studies are essential for building a comprehensive understanding of how isomer structure dictates biological and chemical activity. epa.gov

The key focus would be on elucidating structure-activity relationships. Research has shown that the positioning of hydroxyl groups and the nature of the bridging alkyl group markedly influence the endocrine-disrupting activity of bisphenols. epa.govresearchgate.net By comparing how 3,4'-isopropylidenediphenol interacts with nuclear receptors like the estrogen receptor (ER) and estrogen-related receptor gamma (ERRγ) versus how 4,4'-BPA does, scientists can gain deeper mechanistic insights. nih.govnih.gov Crystallographic and computational modeling studies have revealed that different bisphenols can bind to receptors in distinct orientations, leading to a range of effects from agonism to antagonism. nih.gov

These comparative studies would provide critical data for assessing the relative safety profile of this isomer and for designing safer alternatives to BPA. Understanding these distinctions is fundamental for both environmental risk assessment and the rational design of new, functional molecules that avoid the undesirable biological activities associated with some bisphenol structures. nih.govmdpi.com

Q & A

Q. What validated analytical methods are recommended for quantifying 3,4'-isopropylidenediphenol (BPA) purity in 1g samples for laboratory use?

High-performance liquid chromatography (HPLC) with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 ratio) is a robust method for purity analysis . Triplicate measurements (n=3) ensure reproducibility, as demonstrated in antioxidant activity studies for phenolic compounds . Calibration curves using certified reference materials should be prioritized to minimize batch-to-batch variability.

Q. How should researchers design stability studies for BPA under experimental storage conditions?

Stability studies should evaluate degradation under controlled variables (temperature, light, humidity) using accelerated aging protocols. For example, store aliquots at 4°C, 25°C, and 40°C, and analyze samples at intervals (e.g., 0, 7, 30 days) via HPLC to track degradation products like quinones or dimers. Include inert gas (e.g., nitrogen) purging to assess oxidative stability .

Q. What are the critical parameters for synthesizing BPA derivatives in small-scale (1g) reactions?

Key factors include:

- Stoichiometric control : Use molar ratios optimized for minimal side products (e.g., excess acetone in condensation reactions).

- Catalyst selection : Acidic catalysts (e.g., HCl) improve yield but require neutralization steps to prevent residual acidity affecting downstream applications .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity .

Advanced Research Questions

Q. How can solvent polarity effects on BPA's photochemical behavior be systematically investigated?

Design a solvent series (e.g., hexane, ethanol, methanol) to measure photoconversion quantum yields using UV-Vis spectroscopy. For 1g-scale studies, ensure solubility thresholds are met (e.g., BPA in methanol at 0.5 mg/mL). Prior studies show photoconversion yields remain consistent (~0.6 ± 0.1) across polar and nonpolar solvents, but discrepancies in literature values (0.85–0.59) warrant replication with controlled light intensity and wavelength (e.g., 365 nm) .

Q. What methodologies address contradictions in BPA's environmental fate data across studies?

Use harmonized OECD guidelines for biodegradation and adsorption assays. For example:

- Soil adsorption : Batch tests with 14C-labeled BPA to track partitioning coefficients (Kd).

- Aquatic toxicity : Daphnia magna acute toxicity assays (EC50) under standardized pH and temperature conditions.

Discrepancies often arise from variations in microbial communities or organic matter content; meta-analyses of EU risk assessments (e.g., EUR 24588 EN) can identify context-dependent trends .

Q. How can researchers resolve conflicting data on BPA's endocrine disruption mechanisms in in vitro models?

Employ a tiered approach:

Receptor binding assays : Compare BPA’s affinity for estrogen receptors (ERα/ERβ) vs. androgen receptors using competitive binding protocols.

Transcriptomic profiling : RNA-seq of hormone-responsive cell lines (e.g., MCF-7) exposed to 1–100 nM BPA.

Dose-response validation : Use benchmark dosing (BMD) to distinguish linear vs. non-monotonic effects. Contradictions may stem from cell line specificity or metabolite interference (e.g., BPA-glucuronide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.